molecular formula C6H7Cl2N B096821 4-Chloro-3-methylpyridine hydrochloride CAS No. 19524-08-4

4-Chloro-3-methylpyridine hydrochloride

Cat. No. B096821
CAS RN: 19524-08-4
M. Wt: 164.03 g/mol
InChI Key: WPIUSHWGBZMBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated pyridine compounds involves various methods such as Knoevenagel condensation, cyclization, chlorination, hydrolysis, and Hoffman reaction, as seen in the synthesis of 2-chloro-3-amino-4-methylpyridine . Another example includes the Vilsmeier–Haack chlorination used to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These methods could potentially be adapted for the synthesis of 4-chloro-3-methylpyridine hydrochloride.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structure of chlorinated pyridines. For instance, the structure of 4-methylpyridinium tetrachloroferrate(III) was determined, showing a slightly distorted tetrahedral coordination of the iron cation . Similarly, the structure of the complex of 4-methylpyridine with deuterated pentachlorophenol was solved, revealing bifurcated hydrogen bonds . These studies suggest that 4-chloro-3-methylpyridine hydrochloride could also form interesting structural motifs.

Chemical Reactions Analysis

The reactivity of chlorinated pyridines can be inferred from their ability to form complexes with various metals and participate in hydrogen bonding. For example, 4-methylpyridine forms a complex with pentachlorophenol , and 4-methylpyridinium cations form tetrachloroferrates(III) . These interactions indicate that 4-chloro-3-methylpyridine hydrochloride may also engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be diverse. For instance, the magnetic measurements of tetrachloroferrates(III) suggest antiferromagnetic coupling . Spectroscopic techniques such as IR, NMR, and UV-Vis are used to study the structural features and optical properties of these compounds . The solubility and emission spectra in different solvents have also been investigated . These analyses provide a foundation for understanding the properties of 4-chloro-3-methylpyridine hydrochloride.

Scientific Research Applications

Synthesis of Pharmaceuticals and Pesticides 4-Chloro-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and pesticides. Techniques like extraction, distillation, and column chromatography are utilized to purify photochlorinated products of 3-methylpyridine, ensuring a high purity of the final product, often surpassing 99% (Su Li, 2005).

Functionalization and Drug Synthesis In the realm of drug development, 4-Chloro-3-methylpyridine hydrochloride plays a pivotal role in the functionalization process. For instance, it is functionalized through chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents used in the synthesis of cognition-enhancing drugs. This showcases the compound's versatility in synthesizing complex molecules (J. Pesti et al., 2000).

Molecular Structure and Chemical Analysis 4-Chloro-3-methylpyridine hydrochloride is also crucial in studies focused on molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials. These studies utilize advanced techniques like density functional theory and natural bond orbital analysis to decipher the stability, charge delocalization, and reactivity of molecules. The detailed insights from these studies are fundamental in understanding the compound's behavior at a molecular level (G. Velraj et al., 2015).

Safety And Hazards

4-Chloro-3-methylpyridine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIUSHWGBZMBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584475
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylpyridine hydrochloride

CAS RN

19524-08-4
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methylpyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Reddy Pingili, M Reddy Jambula… - Die Pharmazie-An …, 2005 - ingentaconnect.com
Rabeprazole sodium (1, Achiphex®) is a gastric proton pump inhibitor. It causes dose-dependent inhibition of acid secretion and is useful as an anti-ulcer agent. In the process for the …
Number of citations: 13 www.ingentaconnect.com

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